molecular formula C10H9BrN4 B11777420 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B11777420
M. Wt: 265.11 g/mol
InChI Key: LYCZHKJNOCGKDW-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom at the 2-position of a pyridine ring, with a 3-cyclopropyl-1H-1,2,4-triazol-1-yl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
  • 2-Bromo-6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine
  • 2-Bromo-6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine

Uniqueness

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

2-bromo-6-(3-cyclopropyl-1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C10H9BrN4/c11-8-2-1-3-9(13-8)15-6-12-10(14-15)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

LYCZHKJNOCGKDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=N2)C3=NC(=CC=C3)Br

Origin of Product

United States

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